Superior Glucocorticoid Receptor Binding Affinity Compared to Dexamethasone in AtT-20 Pituitary Tumor Cells
Triamcinolone acetonide demonstrates a higher binding affinity for the glucocorticoid receptor (GR) than dexamethasone, a common alternative synthetic glucocorticoid, in the AtT-20 cell model. This difference in receptor affinity correlates with a more potent functional response, as measured by ACTH suppression [1].
| Evidence Dimension | GR Binding Affinity (Kd) and Functional Biopotency (ACTH suppression IC50) |
|---|---|
| Target Compound Data | Kd = 3.4 nM; IC50 for ACTH suppression = 0.12 nM |
| Comparator Or Baseline | Dexamethasone: Kd = 8.5 nM; IC50 = 0.58 nM |
| Quantified Difference | 2.5-fold higher binding affinity (Kd) and 4.8-fold greater potency (IC50) |
| Conditions | Intact AtT-20 mouse pituitary tumor cell line; Scatchard analysis for binding affinity; ACTH secretion assay for biopotency. |
Why This Matters
Higher receptor affinity can translate to enhanced efficacy at lower molar concentrations, a key consideration in designing dose-response experiments or selecting a more potent agonist for in vitro mechanistic studies.
- [1] Harrison RW, et al. The Relationship between Glucocorticoid Biopotency and Receptor Binding in the AtT-20 Cell. Endocrinology. 1984 Apr;114(4):1117-1124. View Source
